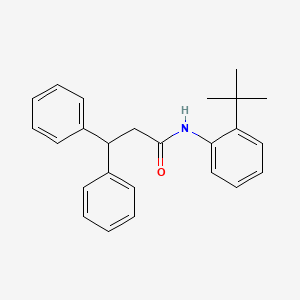

![molecular formula C19H25NO3 B4620625 3-({[1-(2,4-二甲苯基)乙基]氨基}羰基)双环[2.2.1]庚烷-2-羧酸](/img/structure/B4620625.png)

3-({[1-(2,4-二甲苯基)乙基]氨基}羰基)双环[2.2.1]庚烷-2-羧酸

描述

Synthesis Analysis

Synthesis of bicyclic compounds such as the one often involves multi-step organic reactions that aim to build the complex bicyclic framework. For example, a non-chiral, rigid bicyclic dicarboxylic acid analogue has been synthesized from dimethyl-meso-2,5-dibromohexanedioate through a key step of double alkylation, achieving a total yield of 28% (Kubyshkin, Mikhailiuk, & Komarov, 2007). Such synthetic pathways might offer insights into the synthesis of the compound , highlighting the complexity and efficiency of synthesizing bicyclic frameworks.

Molecular Structure Analysis

Bicyclic compounds often exhibit unique molecular structures that are rigid and constrained, affecting their chemical behavior. The placement of substituents within the bicyclic framework can lead to conformational locking, influencing the compound's reactivity and interaction with biological targets. For instance, the synthesis and X-ray crystal structures of bicyclic carboxylic acids have shown that N-Boc-amino groups in stereoisomers can render the molecules conformationally locked (Vorberg, Trapp, Carreira, & Müller, 2017).

Chemical Reactions and Properties

Bicyclic compounds like "3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid" can undergo a variety of chemical reactions, including cycloadditions, ring expansions, and functional group transformations. The nature of the bicyclic core can significantly influence these reactions, leading to highly specific outcomes. For example, the Au(I)-catalyzed synthesis of bicyclo[3.2.0]heptanes showcases the potential for efficient and highly strained functionalized bicyclic structures (Li, Huang, & Zhang, 2008).

Physical Properties Analysis

The physical properties of bicyclic compounds, including melting points, boiling points, solubility, and crystalline structure, are directly influenced by their molecular architecture. The rigidity of the bicyclic framework often leads to distinct physical characteristics that can be leveraged in material science and pharmaceutical applications. Studies on similar bicyclic compounds have elucidated their crystalline structures and how intermolecular interactions influence their physical state (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of "3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid," such as acidity/basicity, reactivity with different reagents, and stability under various conditions, are pivotal for its application in synthesis and medicinal chemistry. The conformational stability and reactivity are often studied through spectroscopic and theoretical methods, offering insights into the compound's behavior in chemical environments (Singh, Kumar, Tiwari, & Rawat, 2013).

科学研究应用

羧酸对生物催化剂的抑制

羧酸是工业化学品中已知的前体,并且使用工程微生物通过发酵生产。然而,它们的积累会抑制微生物的生长,影响生物技术应用中的产量。了解羧酸对生物催化剂的抑制机制对于制定提高微生物鲁棒性和改善工业性能的策略至关重要。这与所讨论的化合物特别相关,该化合物可能在微生物过程中充当抑制剂或底物,影响生物可再生化学品和燃料的生产 (Jarboe, Royce, & Liu, 2013)。

植物来源羧酸的抗癌特性

植物中的天然羧酸表现出显着的生物活性,包括抗癌特性。苯甲酸、肉桂酸及其衍生物等这些化合物的构效关系已经得到广泛研究。这些研究提供了结构差异如何影响其抗氧化、抗菌和细胞毒性活性的见解。探索这些关系可以为开发新的抗癌剂提供信息,并突出复杂羧酸及其衍生物的治疗潜力 (Godlewska-Żyłkiewicz et al., 2020)。

在生物质转化中的应用

将植物生物质转化为有价值的化学品是可持续技术发展中的一个关键领域。所讨论的化合物可能是生物质转化为有用衍生物(例如呋喃衍生物)过程中的中间体或产物,而呋喃衍生物在创造可持续聚合物、功能材料和燃料方面至关重要。这一研究领域强调了复杂羧酸在推进绿色化学和生物经济中的作用 (Chernyshev, Kravchenko, & Ananikov, 2017)。

药物合成和医学应用

作为一种生物质衍生化合物,乙酰丙酸因其羰基和羧基官能团而展示了羧酸在药物合成中的潜力。它强调了羧酸为药物合成带来的灵活性和多样性,降低了成本并简化了工艺。这突出了羧酸在医学中的未开发潜力,包括抗癌药物的合成,并表明类似的化合物可能在制药中具有重要的应用 (Zhang et al., 2021)。

属性

IUPAC Name |

3-[1-(2,4-dimethylphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-10-4-7-15(11(2)8-10)12(3)20-18(21)16-13-5-6-14(9-13)17(16)19(22)23/h4,7-8,12-14,16-17H,5-6,9H2,1-3H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMDIXKDNNYJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)NC(=O)C2C3CCC(C3)C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4620603.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)

![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)

![3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)

![N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)